molecular formula C12H24N2O2 B7986400 [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid

[Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7986400
M. Wt: 228.33 g/mol
InChI Key: XOEMQZRZHDJZNL-UHFFFAOYSA-N
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Description

[Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid is a synthetic organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 1,5-diaminopentane with a suitable aldehyde or ketone under acidic conditions can yield the piperidine ring.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions. This can be achieved by reacting the piperidine derivative with isopropyl halides in the presence of a base such as sodium hydride.

    Attachment of the Amino Group: The amino group can be introduced through reductive amination reactions. This involves the reaction of the piperidine derivative with an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions. This can be achieved by reacting the piperidine derivative with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biology, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting neurological disorders, pain management, and other medical conditions.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.

    [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-valeric acid: Similar structure with a valeric acid moiety instead of acetic acid.

Uniqueness

[Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is being investigated for its applications in various therapeutic areas, including neurology and oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid features a piperidine ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the following steps:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Isopropyl Group : Alkylation reactions with isopropyl halides.
  • Attachment of the Amino Group : Reductive amination with suitable amines.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate neurotransmitter synthesis by inhibiting enzymes involved in these pathways, which could potentially affect neuronal signaling and other biological processes.

Pharmacological Properties

Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid has been explored for several pharmacological properties:

  • Neurological Applications : The compound shows promise in targeting neurological disorders, potentially acting as a modulator for neurotransmitter systems.
  • Anti-Cancer Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .

Case Studies

  • Neurotransmitter Modulation : A study highlighted the compound's ability to inhibit specific enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling pathways. This could have implications for treating conditions like depression or anxiety.
  • Cancer Research : In vitro studies have shown that Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid derivatives can enhance the cytotoxicity of established chemotherapeutic agents, indicating a synergistic effect that could improve treatment outcomes in cancer patients .

Data Tables

Activity IC50 Value (μM) Target Reference
Enzyme Inhibition8.6Histone acetyltransferase p300
Cytotoxicity in Cancer Cells1.6Hypopharyngeal tumor cells
Neurotransmitter SynthesisN/AVarious neurotransmitter enzymes

Properties

IUPAC Name

2-[(1-methylpiperidin-2-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)14(9-12(15)16)8-11-6-4-5-7-13(11)3/h10-11H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEMQZRZHDJZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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